

WWamide-3's role in comparison to other neuropeptides in snails

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A Comparative Guide to **WWamide-3** and Other Neuropeptides in Snails

This guide provides a detailed comparison of the WWamide family of neuropeptides, with a focus on the available data for WWamide-1 as a representative, against other significant neuropeptides found in snails. It is intended for researchers, scientists, and drug development professionals working in neurobiology and pharmacology.

Three novel neuropeptides, named WWamide-1, -2, and -3, were first isolated from the ganglia of the African giant snail, Achatina fulica (now Lissachatina fulica).[1][2] These are heptapeptide amides characterized by a tryptophan (W) residue at both the N- and C-termini.[1] While all three were identified simultaneously, detailed functional studies have primarily concentrated on WWamide-1, which has shown potent neuromodulatory effects on both central neurons and peripheral tissues.[1][2] This guide uses data from WWamide-1 to represent the family's role in comparison to other key snail neuropeptides like FMRFamide and the classical neurotransmitter Acetylcholine (ACh).

Data Presentation: Comparative Effects on Snail Tissues

The following tables summarize the quantitative effects of the WWamide family (represented by WWamide-1) and other neuroactive molecules on various snail muscle tissues and neurons.

Table 1: Effects on Muscular Contraction in Achatina fulica



Neuropeptide/Tran smitter	Target Tissue	Concentration	Effect
WWamide-1	Crop	≥ 10 ⁻⁷ M	Inhibition of spontaneous contractions[2]
WWamide-1	Penis Retractor Muscle	≥ 10 ⁻⁷ M	Potentiation of electrically evoked contractions[2]
WWamide-1	Radula Retractor Muscle	≥ 10 ⁻⁷ M	Potentiation of electrically evoked contractions[2]

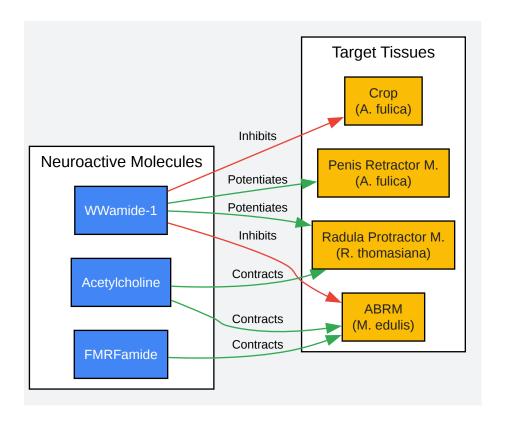
Table 2: Comparative Effects on Muscles from Other Molluscs



Neuropeptide/ Transmitter	Target Tissue	Species	Concentration	Effect
WWamide-1	Anterior Byssus Retractor Muscle (ABRM)	Mytilus edulis	10 ⁻⁶ M	Inhibition of ACh- and FMRFamide- induced contractions[2][3]
FMRFamide	Anterior Byssus Retractor Muscle (ABRM)	Mytilus edulis	10 ⁻⁶ M	Induces contraction[2][3]
Acetylcholine (ACh)	Anterior Byssus Retractor Muscle (ABRM)	Mytilus edulis	10 ⁻⁵ M	Induces contraction[2][3]
WWamide-1	Radula Protractor Muscle	Rapana thomasiana	≥ 10 ⁻⁹ M	Potentiation of twitch contractions[3]
WWamide-1	Radula Protractor Muscle	Rapana thomasiana	10 ⁻⁷ M	Potentiation of ACh-induced contractions[3]

Mandatory Visualization

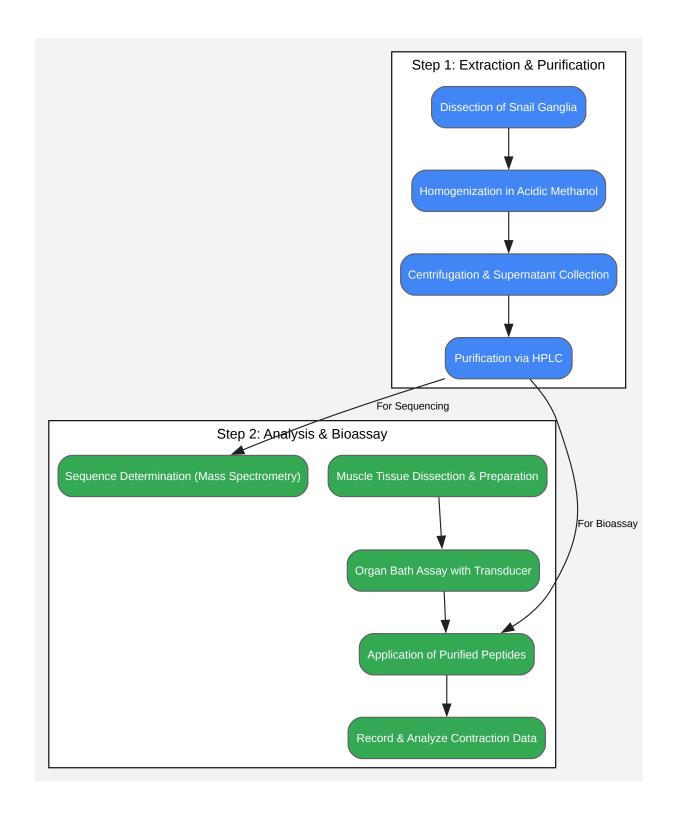




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Caption: Comparative actions of neuropeptides on different snail muscles.

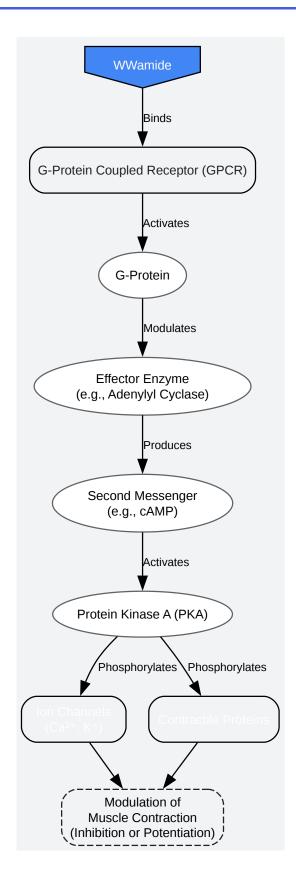




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Caption: Workflow for snail neuropeptide isolation and functional analysis.





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Caption: Putative signaling pathway for a myomodulatory neuropeptide in snails.



Experimental Protocols

Protocol 1: Neuropeptide Extraction and Purification from Snail Ganglia

This protocol outlines a generalized method for extracting and purifying neuropeptides like WWamides from the central nervous system (CNS) of snails, based on methodologies described in the literature.[4][5][6]

• Tissue Collection:

- Dissect the central ganglia from the snails on a cold plate.
- Immediately freeze the collected ganglia in liquid nitrogen to prevent peptide degradation and store at -80°C until use.

Homogenization and Extraction:

- Weigh the frozen tissue and place it in a pre-chilled homogenizer.
- Add an acidified organic solvent, typically acidified methanol (e.g., 90% methanol, 9% glacial acetic acid, 1% water), at a ratio of 10:1 (v/w) solvent-to-tissue.
- Homogenize the tissue thoroughly on ice until no visible tissue fragments remain.
- Incubate the homogenate on ice for 20-30 minutes to allow for complete peptide extraction.

Clarification:

- Centrifuge the homogenate at high speed (e.g., 16,000 x g) for 20 minutes at 4°C.
- Carefully collect the supernatant, which contains the extracted neuropeptides, without disturbing the pellet.

Purification by HPLC:

Filter the supernatant through a 0.45 μm filter.



- Inject the filtered extract into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column.
- Elute the peptides using a gradient of acetonitrile in 0.1% trifluoroacetic acid (TFA).
- Collect fractions at regular intervals and monitor the elution profile by measuring absorbance at 214 nm.
- Bioassay-Guided Fractionation:
 - Test the biological activity of each collected fraction using a relevant bioassay (see Protocol 2).
 - Pool the active fractions and subject them to further rounds of HPLC purification using different gradients or columns until a single active peak (pure peptide) is isolated.
- Structural Analysis:
 - Determine the amino acid sequence and molecular weight of the purified peptide using techniques like Edman degradation and mass spectrometry.[3][5]

Protocol 2: Snail Muscle Contraction Bioassay

This protocol describes how to measure the physiological effects of neuropeptides on isolated snail muscle tissue.[2][3]

- Muscle Preparation:
 - Dissect the target muscle (e.g., radula protractor muscle, penis retractor muscle) from a snail in a chilled dissecting dish containing appropriate physiological saline (e.g., artificial seawater for marine species).
 - Carefully clean the muscle of connective tissue, leaving the nerve supply intact if studying nerve-evoked contractions.
- Organ Bath Setup:



- Mount the isolated muscle in an organ bath chamber filled with aerated physiological saline at a constant temperature.
- Attach one end of the muscle to a fixed hook and the other end to an isotonic or isometric force transducer connected to a data acquisition system.
- Allow the muscle to equilibrate for at least 30-60 minutes, washing it with fresh saline periodically until a stable baseline tension is achieved.

Peptide Application:

- Prepare stock solutions of the neuropeptide(s) to be tested in distilled water or saline.
- Add known concentrations of the peptide to the organ bath in a cumulative or noncumulative manner. For cumulative addition, increase the concentration stepwise without washing out the previous concentration.
- To test for modulatory effects, first elicit a baseline contraction using either electrical stimulation (e.g., 15V, 3ms pulses) or a standard agonist like Acetylcholine or FMRFamide, and then apply the test peptide.[3]

Data Recording and Analysis:

- Record the muscle tension continuously throughout the experiment.
- Measure the changes in contraction amplitude, frequency, or baseline tone in response to the applied peptide.
- Express the response as a percentage of the maximal contraction or relative to a control response.
- Construct dose-response curves to determine the potency (EC₅₀) of the peptide.

Washout:

 After recording the response to a peptide, thoroughly wash the muscle with fresh saline until the activity returns to the baseline level before applying the next compound.



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